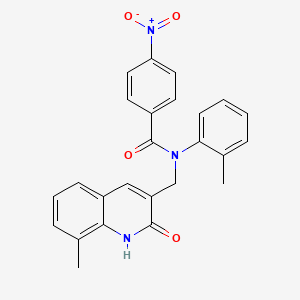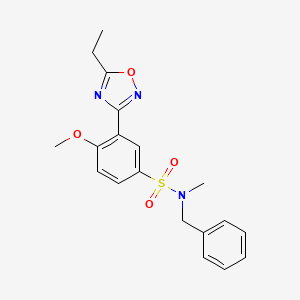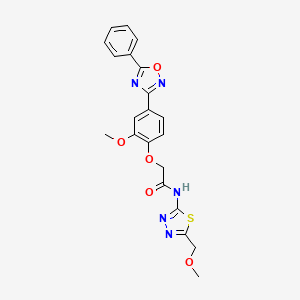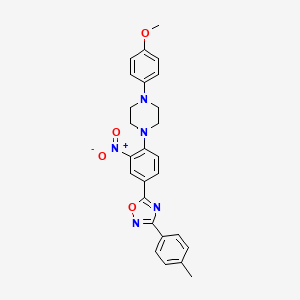
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM belongs to the class of piperidine compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone acts as a positive allosteric modulator of GABA-A receptors, enhancing the activity of the receptor in the presence of GABA. This compound binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the affinity of GABA for the receptor. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. This compound has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. These effects are thought to be mediated by the modulation of GABA-A receptors in various brain regions.
Advantages and Limitations for Lab Experiments
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone has several advantages for use in lab experiments, including its potency, specificity, and selectivity for GABA-A receptors. This compound has also been found to be stable under various conditions, making it suitable for long-term experiments. However, this compound has some limitations, including its potential for toxicity and the need for careful handling due to its high potency.
Future Directions
There are several future directions for research on (1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone. One area of research is the development of new compounds that exhibit similar or improved effects on GABA-A receptors. Another area of research is the investigation of the role of GABA-A receptors in various physiological and pathological conditions, including anxiety disorders, epilepsy, and addiction. Finally, the development of new methods for the synthesis and purification of this compound and related compounds could lead to improved yields and purity, facilitating their use in scientific research.
Synthesis Methods
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone can be synthesized through the reaction between 2,4-dichlorobenzoyl chloride and piperidine followed by the reaction with morpholine. The synthesis of this compound is a multistep process that requires careful handling of the reactants and products. The purity of this compound is essential for its use in scientific research, and the synthesis process should be optimized to obtain high yields and purity.
Scientific Research Applications
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone has been widely used in scientific research for its ability to modulate the activity of GABA-A receptors. GABA-A receptors are the primary inhibitory receptors in the brain, and their modulation can lead to various effects, including sedation, anxiolysis, and anticonvulsant activity. This compound has been found to be a potent GABA-A receptor modulator and has been used to study the role of GABA-A receptors in various physiological and pathological conditions.
properties
IUPAC Name |
[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3/c18-13-1-2-14(15(19)11-13)17(23)20-5-3-12(4-6-20)16(22)21-7-9-24-10-8-21/h1-2,11-12H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFIKONTBVPLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)

![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)









